1-(4-Methoxyphenyl)piperidine-2,6-dione is a heterocyclic compound characterized by a piperidine ring substituted with a para-methoxyphenyl group. This compound is notable for its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its chemical structure is defined by the presence of two carbonyl groups at the 2 and 6 positions of the piperidine ring, which contribute to its reactivity and interaction with biological targets.
This compound can be classified under the category of piperidine derivatives, which are widely recognized for their importance in organic synthesis and pharmaceutical applications. The specific chemical identity of 1-(4-Methoxyphenyl)piperidine-2,6-dione is denoted by its International Union of Pure and Applied Chemistry name, and it has the CAS number 138480-41-8. It is often used as a building block in organic synthesis due to its functional groups that allow for various chemical transformations.
The synthesis of 1-(4-Methoxyphenyl)piperidine-2,6-dione typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine-2,6-dione under acidic conditions. The reaction generally takes place in an organic solvent such as ethanol or methanol, with hydrochloric acid serving as a catalyst to facilitate the cyclization process.
Industrial Production Methods: For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions and improve yield and purity. Purification techniques like recrystallization and chromatography are essential to isolate the desired compound effectively.
The molecular formula of 1-(4-Methoxyphenyl)piperidine-2,6-dione is , with a molecular weight of approximately 219.24 g/mol. The structural representation includes:
The InChI key for this compound is RNASNUMIDXUXGC-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
1-(4-Methoxyphenyl)piperidine-2,6-dione undergoes several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 1-(4-Methoxyphenyl)piperidine-2,6-dione primarily involves its interaction with specific molecular targets in biological systems. As an α1a-adrenceptor antagonist, this compound binds to α1a-adrenergic receptors, inhibiting their activity. This inhibition leads to relaxation of smooth muscles within the prostate, suggesting potential therapeutic applications in treating conditions such as benign prostatic hyperplasia .
1-(4-Methoxyphenyl)piperidine-2,6-dione typically appears as a white solid. Its melting point and solubility characteristics may vary based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data regarding its stability and reactivity can be derived from experimental observations during synthesis and application studies .
1-(4-Methoxyphenyl)piperidine-2,6-dione has diverse applications across various scientific fields:
The synthesis of 1-(4-methoxyphenyl)piperidine-2,6-dione leverages both classical and innovative approaches to optimize its piperidine-2,6-dione core. A prominent one-pot cascade synthesis employs cyanoacetic acid and aldehydes under Achmatowicz reaction conditions, enabling decarboxylative cyclization. This method yields 3-cyanopiperidin-2,6-dione derivatives with aromatic or aliphatic substituents at C4 in up to 99% yield under solvent-free conditions [3]. Alternatively, microwave-assisted condensation of glutaric anhydride derivatives with 4-methoxyaniline significantly reduces reaction times while maintaining yields >85%. A scalable, solvent-free protocol using potassium tert-butoxide promotes Michael addition between acetates and acrylamides, achieving kilogram-scale production of the core scaffold. This method is pivotal for synthesizing pharmaceuticals like niraparib in seven steps [9].
Table 1: Core Scaffold Synthesis Methods
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
One-Pot Cascade | Toluene, reflux, piperidine | 70–99% | High atom economy, broad substrate scope |
Solvent-Free Alkylation | KOtBu, 80°C, neat | 75–92% | Scalable (>100 g), no organic solvents |
Urea-Mediated Cyclization | 160°C, solvent-free | 65–80% | Low-cost reagents, simple purification |
Regioselective modification of 1-(4-methoxyphenyl)piperidine-2,6-dione targets N1, C3, and C4 positions due to their distinct electronic environments. N1-alkylation is achieved using ω-bromoalkyl halides in DMF with K₂CO₃, generating N-alkylated intermediates for pharmacologically active conjugates. For example, 1-(2-chloroethyl)-4-(4-methoxyphenyl)piperidine-2,6-dione (CAS 75436-69-0) serves as a precursor for α₁-adrenoceptor ligands [2] [6]. C3/C4 functionalization exploits the scaffold’s enolizable protons: LDA-mediated deprotonation at C4 enables electrophilic trapping, while C3-selective hydroxymethylation uses paraformaldehyde under basic conditions. Spiro-fused derivatives (e.g., 2,3-dihydrospiro[1H-indene-1,4′-piperidine]-2′,6′-dione) are synthesized via intramolecular Friedel-Crafts acylation, locking the phenyl ring perpendicular to the dione plane to modulate receptor selectivity [5] [6].
Table 2: Regioselective Functionalization Sites and Outcomes
Position | Reagent | Product Class | Application |
---|---|---|---|
N1 | 1-Bromo-ω-chloroalkanes | N-Alkylpiperidinediones | α₁-Adrenoceptor ligands |
C4 | LDA/alkyl halides | 4,4-Disubstituted diones | Conformational restriction |
C3 | Paraformaldehyde/K₂CO₃ | 3-Hydroxymethyl derivatives | PROTAC linker synthesis |
Halogenation and oxygenation expand the utility of the core scaffold. Bromination at C5 using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives, enabling cross-coupling reactions for biaryl conjugates. For instance, 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (CAS E74165) is synthesized via Pd-catalyzed Buchwald–Hartwig amination [1]. Hydroxylation at C3 employs in situ-generated peracids or enzymatic catalysis, producing chiral 3-hydroxy analogs like (R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS 2357109-89-6) [4] [8]. Aryl-alkylation at N1 or C4 incorporates pharmacophores: 1,4-bis(4-methoxyphenyl)piperidine-2,6-dione (CAS 50774139) is synthesized via Suzuki coupling, while 1-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl] derivatives (CAS 79322-98-8) enhance α₁-adrenoceptor affinity [2] [7].
Chiral analogs require enantioselective methods to control stereogenicity at C3/C4. Asymmetric hydrogenation of 3-alkylidene-piperidine-2,6-diones using Ru-BINAP catalysts achieves >95% ee for (S)-configured products. Alternatively, chiral auxiliary-mediated alkylation employs (–)-8-phenylmenthol to direct stereoselective enolate addition, yielding 4-alkyl-3-hydroxy derivatives with de values >90% [3]. Enzymatic resolution with lipases (e.g., CAL-B) separates racemic 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione enantiomers through regioselective acetylation [10]. Computational studies reveal that α₁-adrenoceptor affinity depends on the C3 absolute configuration: (R)-isomers exhibit 10-fold higher binding than (S)-counterparts due to optimal hydrophobic pocket engagement [6].
Table 3: Asymmetric Synthesis Approaches for Chiral Analogues
Method | Chiral Inducer | Stereochemical Outcome | ee/de |
---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP | (S)-4-Alkyl derivatives | >95% ee |
Chiral Auxiliary Alkylation | (–)-8-Phenylmenthol | (R)-3-Hydroxy-4-alkyl diones | >90% de |
Enzymatic Kinetic Resolution | Candida antarctica B | (R)-3-Hydroxy single enantiomer | 88% ee |
Comprehensive Compound Listing
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4